molecular formula C21H18BrN5O2 B2912179 2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide CAS No. 2097892-11-8

2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide

Cat. No.: B2912179
CAS No.: 2097892-11-8
M. Wt: 452.312
InChI Key: XZXURXIIHMHUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide is a synthetic organic compound intended for research and development purposes. This molecule features a complex polyheterocyclic core containing a pyrazolo[1,5-d][1,2,4]triazine scaffold, a common structure in medicinal chemistry. The presence of both a 4-bromophenyl group and a benzylacetamide side chain suggests potential for diverse molecular interactions, making it a compound of interest for exploring structure-activity relationships (SAR). Heterocyclic compounds containing nitrogen, such as triazinones and pyrazoles, are frequently investigated for their diverse biological activities and are valuable intermediates in the synthesis of more complex molecules . Researchers are exploring such structures for various applications, including the development of novel antibacterial agents . Application Notes: This product is designed as a key intermediate or reference standard for chemical libraries in drug discovery programs. It can be utilized in high-throughput screening assays to identify potential lead compounds or as a building block in the synthesis of specialized chemical entities. Safety Information: Please refer to the Safety Data Sheet (SDS) before use. As with all chemicals of this nature, proper personal protective equipment (PPE) including gloves and safety glasses should be worn, and the compound should be handled in a well-ventilated environment, such as a fume hood . This product is sold For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN5O2/c1-14-3-2-4-15(9-14)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)16-5-7-17(22)8-6-16/h2-9,13,18-19,25H,10-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKDORYKEQNGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in anticancer therapies. This article synthesizes current research findings on the biological activity of this compound and its derivatives.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydropyrazolo-triazine core. The presence of bromine and methyl groups enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds within the pyrazolo-triazine family exhibit a variety of biological activities including:

  • Anticancer Properties : Many derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Kinase Inhibition : Some studies highlight the inhibition of Bruton’s tyrosine kinase (BTK) as a mechanism of action for anticancer activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxic effects on cancer cell lines
Apoptosis InductionIncreased caspase activity in treated cells
Kinase InhibitionInhibition of BTK and mTOR pathways
AntimicrobialModerate inhibitory effects against pathogens

Anticancer Studies

Recent studies have demonstrated that derivatives of the tetrahydropyrazolo-triazine class exhibit significant cytotoxicity against various cancer cell lines such as BxPC-3, PC-3, and HCT-116. For instance:

  • Cytotoxicity Assays : Compounds were tested using the MTT assay, revealing low nanomolar IC50 values against cancer cells while showing minimal toxicity to normal cells (L929 and WI38) .
  • Mechanism of Action : The anticancer efficacy is attributed to the inhibition of critical signaling pathways involved in cell survival and proliferation. For example, one derivative was shown to suppress tumor growth in xenograft models by targeting the AKT-mTOR pathway and PD1-PD-L1 interactions .

Case Studies

One notable case involved the compound MM129 , which demonstrated superior anticancer efficacy compared to traditional chemotherapeutics like 5-fluorouracil at low doses. It was found to activate both extrinsic and intrinsic apoptotic pathways through increased activity of caspases .

Chemical Reactions Analysis

Functionalization of the 4-Bromophenyl Substituent

The 4-bromophenyl group at position 2 of the pyrazolo-triazine core enables cross-coupling reactions , such as:

Reaction Type Conditions Product Reference
Suzuki–Miyaura CouplingPd(0) catalyst, aryl/heteroaryl boronic acid, base (e.g., Cs₂CO₃), 70–80°C4-Aryl/heteroaryl-pyrazolo-triazine derivatives
Buchwald–Hartwig AminationPd catalyst, amines, ligand (e.g., XPhos), 100°C4-Amino-substituted analogs

Example : Reaction with 4-methoxyphenylboronic acid under Suzuki conditions yields 4-(4′-methoxybiphenyl)-substituted derivatives with high regioselectivity .

Reactivity of the Acetamide Side Chain

The acetamide moiety (-N-[(3-methylphenyl)methyl]acetamide) undergoes:

  • Hydrolysis : Acidic or basic hydrolysis converts the amide to a carboxylic acid, though harsh conditions may degrade the heterocyclic core .
  • N-Alkylation : Treatment with alkyl halides in the presence of bases like K₂CO₃ introduces alkyl groups to the nitrogen .

Notable Transformation :

  • Reductive Amination : Reaction with aldehydes/ketones and NaBH₃CN modifies the benzylamine side chain, enabling diversification of the 3-methylphenyl group .

Modifications at the 4-Oxo Position

The 4-oxo group participates in:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms 4-alkoxy derivatives .
  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields 4-acyloxy analogs .

Stability Note : The 4-oxo group exhibits tautomerism, favoring the keto form in non-polar solvents and the enol form in polar media .

Stability and Decomposition Pathways

  • Photodegradation : UV exposure induces cleavage of the bromophenyl group, forming debrominated byproducts .
  • Thermal Decomposition : Heating above 200°C leads to ring-opening reactions, producing pyrazole and triazine fragments .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Source
Target Compound C₂₁H₁₈BrN₅O₂* ~460–470* Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-Bromophenyl, 3-methylbenzylacetamide Estimated
2-[2-(4-Bromophenyl)-4-oxo-pyrazolo-triazin-5-yl]-N-(3-methoxybenzyl)acetamide C₂₁H₁₈BrN₅O₃ 468.31 Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-Bromophenyl, 3-methoxybenzylacetamide
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-triazol-3-yl]sulfanyl}-N-(3-trifluoromethylphenyl)acetamide C₂₂H₁₅BrF₃N₅OS 534.35 1,2,4-Triazole 4-Bromophenyl, pyridinyl, trifluoromethylphenyl, sulfanyl
2-{[4-(4-Bromophenyl)-5-pyridinyl-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide C₂₁H₁₈BrN₅OS 492.37 1,2,4-Triazole 4-Bromophenyl, pyridinyl, 3-methylphenyl, sulfanyl
2-[2-(4-Ethoxyphenyl)-4-oxo-pyrazolo-triazin-5-yl]-N-(4-methoxybenzyl)acetamide C₂₃H₂₃N₅O₄ 433.50 Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-Ethoxyphenyl, 4-methoxybenzylacetamide

*Estimated based on structural analogs.

Functional Implications of Substituent Variations

  • Bromophenyl vs. Ethoxyphenyl ( vs. 8) : Bromine’s electronegativity and steric bulk enhance halogen bonding and hydrophobic interactions, whereas ethoxy groups may improve solubility but reduce binding affinity .
  • Methylbenzyl vs. Methoxybenzyl (Target vs.
  • Triazole vs. Pyrazolo-Triazine Cores ( vs. 1) : Pyrazolo-triazines offer a planar, aromatic scaffold conducive to π-π stacking, whereas triazoles provide sulfur-based hydrogen-bonding capabilities .

Relevance to Drug Discovery

Structural similarity analysis (e.g., ) underscores that minor substituent changes significantly alter bioactivity. For instance, replacing 3-methylbenzyl with 3-methoxybenzyl () could shift selectivity toward kinases or proteases due to altered electronic profiles . Similarly, sulfanyl groups in triazole analogs () may confer thiol-mediated reactivity, limiting their utility compared to acetamide derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodology : Begin with selecting core precursors, such as substituted triazoles or pyrazolo-triazine derivatives. For example, describes a method using substituted benzaldehydes and triazoles under acidic reflux conditions. Optimize solvent choice (e.g., absolute ethanol with glacial acetic acid) and reaction time (4 hours for reflux) to improve yield. Monitor intermediates via TLC or HPLC .
  • Critical Parameters : Ensure purity of starting materials (e.g., 4-amino-triazole derivatives) and control stoichiometry (0.001 mol ratios) to avoid side reactions. Post-reaction purification via vacuum evaporation and recrystallization is essential .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Analytical Workflow :

NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituents (e.g., 4-bromophenyl, 3-methylbenzyl groups).

Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

X-ray Crystallography : Resolve complex stereochemistry, as demonstrated in for analogous pyrazolo-benzothiazine derivatives .

  • Validation : Cross-reference spectral data with PubChem entries () to ensure consistency with computed values .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approach : Focus on target-specific assays based on structural motifs. For example:

  • Antioxidant Activity : Use DPPH radical scavenging assays, as described for pyrazolo-benzothiazine analogs in .
  • Anti-inflammatory Potential : Evaluate COX-2 inhibition via enzymatic assays .
    • Controls : Include reference compounds (e.g., ascorbic acid for antioxidants, ibuprofen for anti-inflammatory studies) to benchmark activity .

Advanced Research Questions

Q. How can contradictory data in reaction yields or spectral assignments be resolved?

  • Case Study : If NMR signals overlap (e.g., due to tautomerism in pyrazolo-triazine cores), use 2D NMR (COSY, HSQC) or variable-temperature NMR to distinguish peaks. highlights resolving conformational ambiguity via crystallography .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) causing yield discrepancies, as in and .

Q. What computational strategies can predict the compound’s pharmacokinetic or target-binding properties?

  • Methods :

Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs) based on the 4-bromophenyl group’s hydrophobicity.

ADME Prediction : Employ SwissADME to assess logP, bioavailability, and CYP450 metabolism.

  • Validation : Compare in silico results with experimental data from PubChem () .

Q. How can reaction conditions be optimized for scalability while minimizing impurities?

  • Advanced Techniques :

  • Flow Chemistry : Adapt batch synthesis () to continuous flow systems to enhance reproducibility, as shown in for diazomethane derivatives .
  • Heuristic Algorithms : Implement Bayesian optimization () to iteratively refine parameters (e.g., solvent polarity, residence time) and maximize yield .
    • Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Multi-Omics Integration :

Transcriptomics : Identify differentially expressed genes post-treatment via RNA-seq.

Proteomics : Use SILAC labeling to quantify target protein modulation.

  • In Vivo Correlation : Cross-reference with phenotypic assays (e.g., murine inflammation models) to confirm mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.